molecular formula C16H19N5O4 B2435454 N-(2-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-71-6

N-(2-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2435454
CAS No.: 946279-71-6
M. Wt: 345.359
InChI Key: ROQWRIQUHMXPHJ-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N5O4 and its molecular weight is 345.359. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-10(22)9-17-14(23)13-15(24)21-8-7-20(16(21)19-18-13)11-3-5-12(25-2)6-4-11/h3-6,10,22H,7-9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQWRIQUHMXPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16N4O3
  • Molecular Weight : 316.31 g/mol
  • CAS Number : 946231-15-8

This compound belongs to the class of tetrahydroimidazo[2,1-c][1,2,4]triazine derivatives known for their diverse pharmacological properties. Its structure includes a methoxyphenyl group and a hydroxypropyl substituent that may influence its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of anticancer activity. A study evaluated the compound's effects on several cancer cell lines:

Cancer Cell Line IC50 (µM) Sensitivity
MDA-MB-231 (Breast)21.6High
K562 (Leukemia)29.3Moderate
A549 (Lung)43.0Low

These results suggest that the compound may selectively inhibit the growth of certain cancer cells while exhibiting lower activity against others .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Gene Expression Modulation : It has been observed to alter the expression of genes related to apoptosis and cell cycle regulation.
  • Neuroprotective Effects : Preliminary studies indicate that it can prevent neuronal cell death in cultured primary neurons, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • In Vitro Studies : In vitro evaluations have shown that similar compounds possess moderate anticancer properties against leukemia and breast cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program assessed these compounds at a concentration of 10 µM across various cancer types .
  • Animal Models : Dosage effects were investigated in animal models where varying concentrations were administered to assess therapeutic efficacy and toxicity. Results indicated a dose-dependent response with significant anticancer activity at higher concentrations .
  • Pharmacophore Hybridization : The design approach utilized pharmacophore hybridization techniques to optimize the structure for enhanced biological activity. This method has been successful in developing compounds with improved selectivity and potency against specific cancer types .

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

StepConditionsYield (%)Purity (%)Reference
Carboxamide CouplingDMF, 90°C, 12h6592
CyclizationEtOH, K₂CO₃, reflux, 8h7888
HPLC PurificationAcetonitrile/H₂O (70:30), 1 mL/min6098

Q. Table 2. Biological Activity and SAR Insights

DerivativeSubstituentIC₅₀ (μM)TargetReference
Parent Compound4-Methoxyphenyl1.2PARP1
Fluorinated4-Fluorophenyl0.4PARP1
Hydrophobic4-Chlorophenyl2.8EGFR

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